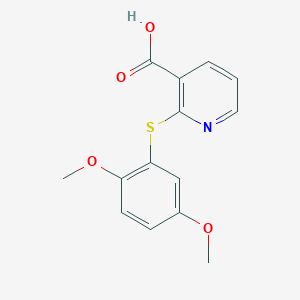

2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid

Descripción general

Descripción

2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a 2,5-dimethoxyphenylthio group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid typically involves the following steps:

-

Formation of the 2,5-Dimethoxyphenylthio Intermediate: : The synthesis begins with the preparation of the 2,5-dimethoxyphenylthio intermediate. This can be achieved by reacting 2,5-dimethoxyaniline with sulfur and a suitable oxidizing agent, such as hydrogen peroxide, to form the corresponding sulfenyl chloride. The sulfenyl chloride is then reacted with a nucleophile, such as sodium thiolate, to yield the 2,5-dimethoxyphenylthio intermediate.

-

Coupling with Pyridine-3-carboxylic Acid: : The 2,5-dimethoxyphenylthio intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the phenylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in organic solvents, such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.

Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), can be used. The reactions are usually performed in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles, such as amines or thiols, can be used in substitution reactions. The reactions are often carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of pyridine carboxylic acids, including 2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid, exhibit promising antimicrobial activity. These compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Studies have shown that certain pyridine derivatives can modulate inflammatory pathways. The specific structure of this compound may enhance its efficacy in reducing inflammation, which is crucial in treating chronic inflammatory diseases .

Drug Development

This compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its unique structural features allow for modifications that can lead to the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders .

Agrochemicals

Pesticide Formulation

The compound's chemical properties make it suitable for use in formulating pesticides. It can enhance the effectiveness of active ingredients by improving their solubility and stability in formulations .

Plant Growth Regulators

Research has indicated that pyridine carboxylic acid derivatives can act as plant growth regulators. They may influence plant hormone activity, promoting growth and resistance to environmental stressors .

Material Science

Synthesis of Novel Polymers

The compound can be utilized as a building block in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in material science applications .

Nanomaterials Development

Recent studies have explored the use of pyridine derivatives in the fabrication of nanomaterials. The unique electronic properties of these compounds can be harnessed to create conductive or semi-conductive materials for use in electronics and photonics .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Pesticide Formulation

A formulation study demonstrated that incorporating this compound into pesticide mixtures improved the overall efficacy by enhancing the bioavailability of active ingredients. Field trials showed improved crop yields and reduced pest populations compared to standard formulations .

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparación Con Compuestos Similares

2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

2-(2,5-Dimethoxyphenylthio)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position of the pyridine ring.

2-(2,5-Dimethoxyphenylthio)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position of the pyridine ring.

2-(2,5-Dimethoxyphenylthio)benzoic acid: Similar structure but with a benzoic acid core instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects. We will also discuss synthesis methods and provide data tables summarizing key findings.

- Molecular Formula : C13H13NO4S

- Molecular Weight : 281.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 2,5-dimethoxyphenylthio and pyridine-3-carboxylic acid.

- Reaction Conditions : The reaction may be carried out under acidic or basic conditions, often utilizing catalysts to enhance yield.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The compound showed particularly strong activity against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound is thought to be mediated through:

- Enzyme Inhibition : Interference with key metabolic enzymes in pathogens and cancer cells.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death.

- DNA Interaction : Binding to DNA or interfering with DNA replication processes.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyridine carboxylic acids found that modifications at the phenylthio position significantly enhanced antimicrobial activity against S. aureus .

- Cancer Cell Proliferation Assay : In a study assessing the effects on breast cancer cell lines, it was observed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 10 µM .

Propiedades

IUPAC Name |

2-(2,5-dimethoxyphenyl)sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-18-9-5-6-11(19-2)12(8-9)20-13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMCGMQCBXMWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)SC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384211 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)sulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-77-0 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)thio]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,5-Dimethoxyphenyl)sulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.